3',4',5'-Trihydroxy-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
. It is a type of phenolic acid and is known for its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gallic acid can be synthesized through the hydrolysis of tannins, which are found in abundance in gallnuts. The hydrolysis process involves the use of acids or enzymes to break down the tannins into gallic acid . Another method involves the esterification of 3,4,5-trihydroxybenzoic acid with alcohols in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of gallic acid typically involves the fermentation of tannin-rich plant materials using specific strains of fungi or bacteria. The fermentation process converts the tannins into gallic acid, which is then purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
Gallic acid undergoes various chemical reactions, including:
Oxidation: Gallic acid can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form gallic alcohol.
Esterification: Gallic acid reacts with alcohols to form esters such as methyl gallate, ethyl gallate, and propyl gallate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of alcohols.
Major Products
Oxidation: Quinones and other oxidation products.
Reduction: Gallic alcohol.
Esterification: Esters such as methyl gallate, ethyl gallate, and propyl gallate.
Scientific Research Applications
Gallic acid has a wide range of applications in scientific research:
Chemistry: Used as a standard for determining phenol content in various analytes.
Biology: Acts as a cyclooxygenase inhibitor and is used in the study of enzyme inhibition.
Medicine: Known for its antioxidant properties, it is studied for its potential therapeutic effects in treating diseases related to oxidative stress.
Mechanism of Action
Gallic acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits the activity of enzymes such as cyclooxygenase, which are involved in inflammatory processes .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxybenzoic acid: Similar in structure but lacks one hydroxyl group.
4-Hydroxybenzoic acid: Contains only one hydroxyl group.
Protocatechuic acid: Contains two hydroxyl groups in different positions.
Uniqueness
Gallic acid is unique due to its three hydroxyl groups, which contribute to its strong antioxidant properties. This makes it more effective in scavenging free radicals compared to similar compounds with fewer hydroxyl groups .
Properties
Molecular Formula |
C13H10O5 |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
4-(3,4,5-trihydroxyphenyl)benzoic acid |
InChI |
InChI=1S/C13H10O5/c14-10-5-9(6-11(15)12(10)16)7-1-3-8(4-2-7)13(17)18/h1-6,14-16H,(H,17,18) |
InChI Key |
FHSGAZAEJXRLRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)O)O)O)C(=O)O |
Origin of Product |
United States |
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